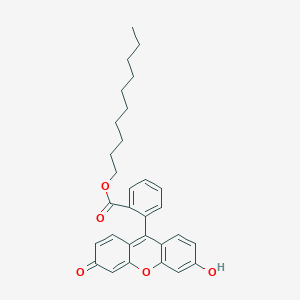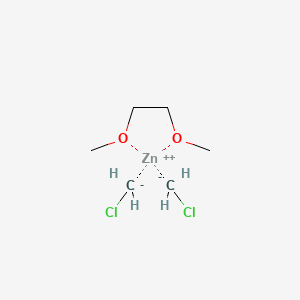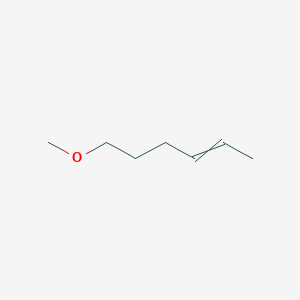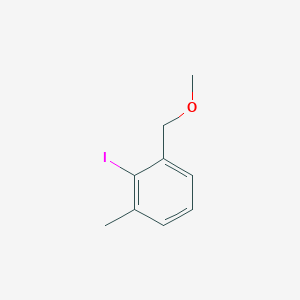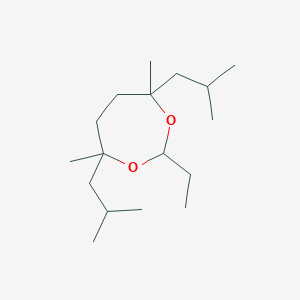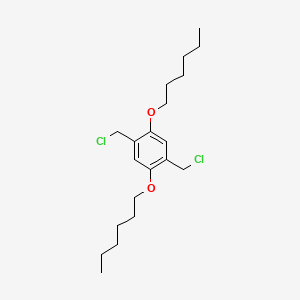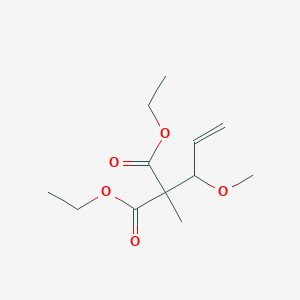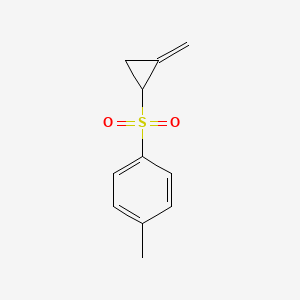
1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene is a chemical compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a methyl group and a sulfonyl group attached to a cyclopropane ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a methyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, sulfuric acid (H₂SO₄) for sulfonation
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfoxide or sulfide derivatives
Substitution: Nitro, bromo, or sulfonyl derivatives
Applications De Recherche Scientifique
1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The specific molecular targets and pathways depend on the context of its application, such as its interaction with biological molecules in medicinal chemistry.
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(2-methylidenecyclopropane-1-sulfonyl)benzene
- 1-Methyl-4-(2,2,2-trifluoroethyl)sulfonylbenzene
- 1-Methyl-4-(2-chlorocyclopropane-1-sulfonyl)benzene
Comparison: this compound is unique due to the presence of the methylidenecyclopropane ring, which imparts distinct chemical properties. Compared to similar compounds with different substituents on the cyclopropane ring, this compound may exhibit different reactivity and stability. The trifluoroethyl and chlorocyclopropane derivatives, for example, may have different electronic and steric effects, influencing their chemical behavior and applications.
Propriétés
Numéro CAS |
134259-34-0 |
|---|---|
Formule moléculaire |
C11H12O2S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
1-methyl-4-(2-methylidenecyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,11H,2,7H2,1H3 |
Clé InChI |
PCIUSCYORVJPLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2CC2=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
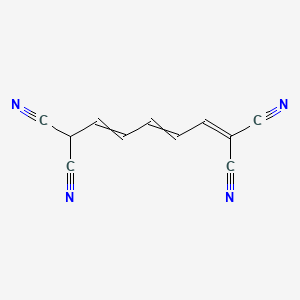
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
